N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide
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Overview
Description
N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique structural features. This compound contains a sulfonamide group, a piperidine ring, and multiple methyl groups, making it a subject of interest in various fields of chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Piperidine Sulfonyl Intermediate: The initial step involves the sulfonylation of piperidine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions (e.g., using a base like triethylamine).
Aromatic Substitution: The intermediate is then subjected to an aromatic substitution reaction with 2,4,6-trimethylphenylamine. This step often requires a catalyst and elevated temperatures to facilitate the reaction.
Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent like methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine or nitric acid can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors. The sulfonamide group is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, compounds containing sulfonamide groups are explored for their antibacterial and anti-inflammatory properties. Research is ongoing to evaluate the efficacy of this compound and its derivatives in treating various diseases.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The piperidine ring enhances the compound’s binding affinity, while the methyl groups contribute to its hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(2,4,6-trimethylphenyl)methanesulfonamide
- N-(2,4,6-trimethylphenyl)piperidine-1-sulfonamide
- N-methyl-N-(3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide
Uniqueness
Compared to similar compounds, N-methyl-N-(2,4,6-trimethyl-3-(piperidin-1-ylsulfonyl)phenyl)methanesulfonamide exhibits enhanced stability and reactivity due to the presence of both the piperidine ring and multiple methyl groups. These structural features contribute to its unique chemical properties and broaden its range of applications in scientific research and industry.
Properties
IUPAC Name |
N-methyl-N-(2,4,6-trimethyl-3-piperidin-1-ylsulfonylphenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4S2/c1-12-11-13(2)16(14(3)15(12)17(4)23(5,19)20)24(21,22)18-9-7-6-8-10-18/h11H,6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAPALYYUOCKSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)N2CCCCC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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